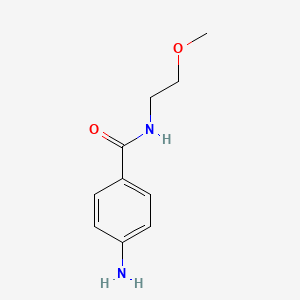

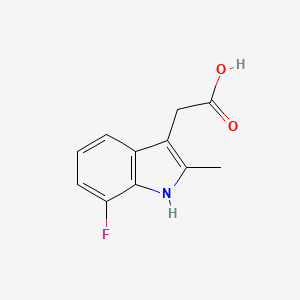

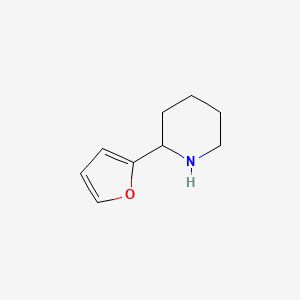

![molecular formula C12H19NO B1275270 2-[(2-Methylbenzyl)amino]-1-butanol CAS No. 893583-73-8](/img/structure/B1275270.png)

2-[(2-Methylbenzyl)amino]-1-butanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-[(2-Methylbenzyl)amino]-1-butanol" is a structurally complex molecule that is related to various research areas, including organic synthesis and chiral chemistry. Although the provided papers do not directly discuss this compound, they provide insights into similar compounds and their chemical behavior, which can be extrapolated to understand the properties and reactions of "2-[(2-Methylbenzyl)amino]-1-butanol".

Synthesis Analysis

The synthesis of related compounds, such as R-2-amino-3-methyl-1,1-diphenyl-1-butanol, involves multiple steps including esterification, CBZ protection, and catalytic hydrogenation, as described in one of the studies . This process might be similar to the synthesis of "2-[(2-Methylbenzyl)amino]-1-butanol", where an amino group is protected during the reaction sequence and deprotected at the end to yield the final product. The use of catalysts such as Pd/C is common in such hydrogenation reactions, which could also be applicable to the synthesis of "2-[(2-Methylbenzyl)amino]-1-butanol".

Molecular Structure Analysis

The molecular structure of "2-[(2-Methylbenzyl)amino]-1-butanol" can be analyzed by drawing parallels with the study of jet-cooled complexes of similar compounds . The research on chiral discrimination and hydrogen bonding in complexes of 2-naphthyl-1-ethanol with 2-amino-1-butanol provides insights into the intermolecular interactions that could be present in "2-[(2-Methylbenzyl)amino]-1-butanol". The study suggests that chirality plays a significant role in the formation of hydrogen bonds, which is an important consideration for the molecular structure analysis of chiral compounds .

Chemical Reactions Analysis

The compound "2-[(2-Methylbenzyl)amino]-1-butanol" may undergo various chemical reactions, including transfer hydrogenation as seen in the study of benzonitriles . The research demonstrates the use of alcohols such as 1,4-butanediol as hydrogen donors in the presence of a nickel catalyst. This suggests that "2-[(2-Methylbenzyl)amino]-1-butanol" could potentially act as a hydrogen donor or acceptor in similar catalytic systems, leading to the formation of secondary amines or imines.

Physical and Chemical Properties Analysis

The solubility of related compounds in various solvents is an important physical property that can be correlated to "2-[(2-Methylbenzyl)amino]-1-butanol" . The study on 2-amino-3-methylbenzoic acid provides solubility data in different solvents, which can be used to predict the solubility behavior of "2-[(2-Methylbenzyl)amino]-1-butanol". The solubility is expected to increase with temperature and vary depending on the solvent's polarity and hydrogen bonding capability .

Applications De Recherche Scientifique

Biofuel Production

2-Methyl-1-butanol and its isomers, including compounds structurally related to 2-[(2-Methylbenzyl)amino]-1-butanol, are being explored for their potential as biofuels. These compounds are naturally produced by microbial fermentations from amino acid substrates. Metabolic engineering has enabled the development of microbial strains that can produce these isomers more efficiently, although current production levels are not yet suitable for industrial applications. This research indicates a promising direction for sustainable biofuel production, leveraging the unique properties of such compounds (Cann & Liao, 2009).

Microbial Synthesis

Further research into microbial synthesis has focused on the production of pentanol isomers, such as 2-methyl-1-butanol, through engineered strains of Corynebacterium glutamicum. These strains utilize the Ehrlich pathway to convert keto acid precursors into the desired alcohols. This approach demonstrates the feasibility of using microbial pathways to synthesize complex organic compounds, potentially including derivatives of 2-[(2-Methylbenzyl)amino]-1-butanol, for various applications (Vogt et al., 2016).

Structural Studies and Hydrogen Bonding

Structural studies on amino alcohol salts, such as those derived from 2-amino-1-butanol (a compound structurally similar to 2-[(2-Methylbenzyl)amino]-1-butanol), have provided insights into hydrogen bonding and polymorphism. These studies are crucial for understanding the molecular interactions and stability of such compounds, which can have implications for their synthesis, crystallization, and potential applications in various fields, including pharmaceuticals and materials science (Podjed & Modec, 2022).

Enantioselective Synthesis

Research into enantioselective synthesis techniques has explored the use of compounds similar to 2-[(2-Methylbenzyl)amino]-1-butanol for the asymmetric synthesis of amino acid derivatives and other chiral molecules. Such techniques are vital for the production of enantiomerically pure compounds, which have significant applications in pharmaceuticals and fine chemicals (Davies et al., 2009).

Safety And Hazards

Propriétés

IUPAC Name |

2-[(2-methylphenyl)methylamino]butan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-3-12(9-14)13-8-11-7-5-4-6-10(11)2/h4-7,12-14H,3,8-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWOWTFQPEAUPJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)NCC1=CC=CC=C1C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60405936 |

Source

|

| Record name | STK513254 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-Methylbenzyl)amino]-1-butanol | |

CAS RN |

893583-73-8 |

Source

|

| Record name | STK513254 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

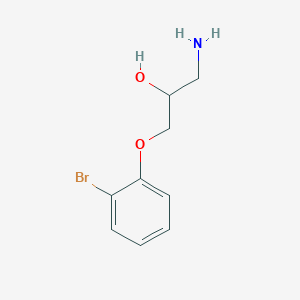

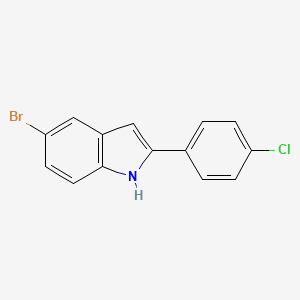

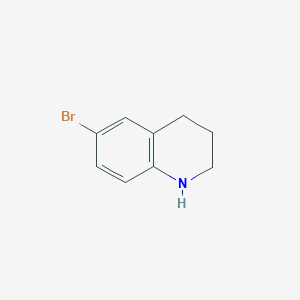

![1-(Benzyloxy)-4-[chloro(phenyl)methyl]benzene](/img/structure/B1275207.png)

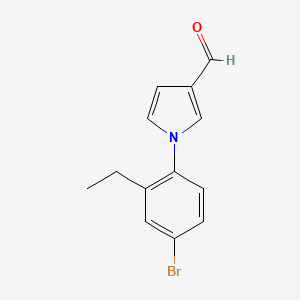

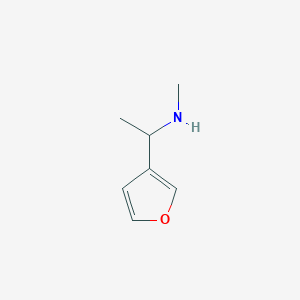

![6-Amino-4-(2-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1275213.png)

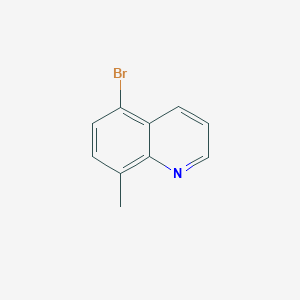

![4-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1275221.png)